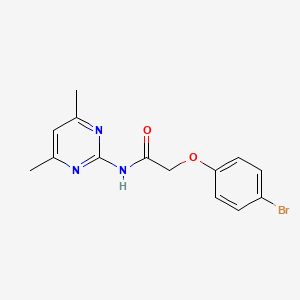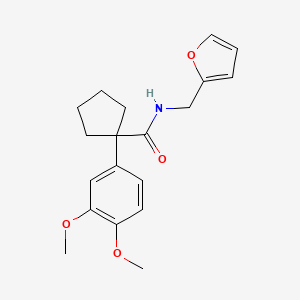![molecular formula C15H13N3O3S2 B5692241 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea, also known as MBTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBTU is a synthetic compound that belongs to the benzothiazole family and is commonly used as a research tool in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in an accumulation of phosphorylated proteins in the cell, which can lead to various cellular responses such as cell death, differentiation, and proliferation.
Biochemical and Physiological Effects:
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea has been shown to have several biochemical and physiological effects in various cell types. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea in lab experiments is its specificity towards PTPs. This allows researchers to study the role of PTPs in various cellular processes without affecting other enzymes. However, one of the limitations of using N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea is its potential toxicity towards cells and animals. Careful dosing and monitoring are required to ensure that the compound does not cause adverse effects.
Orientations Futures
There are several future directions for the use of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea in scientific research. One area of interest is the development of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea derivatives with improved specificity and efficacy towards PTPs. Another area of interest is the study of the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. Additionally, the use of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea as a potential therapeutic agent for these diseases is also an area of active research.
Méthodes De Synthèse
The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea involves the reaction of 2-aminobenzothiazole with phenyl isocyanate and methylsulfonyl chloride. The reaction occurs in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea has been used in various scientific research applications due to its unique properties. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various cellular processes such as cell growth, differentiation, and signaling. N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea has also been shown to inhibit the activity of several other enzymes, including protein kinases, proteases, and phosphodiesterases.
Propriétés
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-23(20,21)11-7-8-12-13(9-11)22-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFMESYBWMUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)

![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)


![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)




![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)

![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)